Absence of Detectable Cytotoxicity in Hepatic and Leukemic Models vs. Active Analogs
In a comprehensive cytotoxicity screening of nine compounds isolated from Atalantia buxifolia roots, Atalafoline (compound 7) did not show detectable cytotoxic activity against human hepatoma SMMC-7721 cells or chronic myelogenous leukemia K562 cells [1]. In contrast, co-isolated compounds 1 (buxifoliadine A) and 8 (aurapten) exhibited cytotoxic activity towards SMMC-7721 cells, and compound 3 (5-hydroxy-N-methylseverifoline) showed significant inhibitory activity towards K562 cells under identical MTT assay conditions [1]. This lack of activity is a key differentiating feature for researchers seeking non-cytotoxic acridone alkaloids for mechanistic studies, control experiments, or applications where cytotoxicity is an undesirable confounding factor.
| Evidence Dimension | Cytotoxic Activity (qualitative/quantitative) |
|---|---|
| Target Compound Data | No detectable cytotoxicity reported against SMMC-7721 or K562 cell lines. |
| Comparator Or Baseline | Compound 1 (buxifoliadine A) and Compound 8 (aurapten) showed cytotoxic activity towards SMMC-7721; Compound 3 (5-hydroxy-N-methylseverifoline) showed significant inhibitory activity towards K562. |
| Quantified Difference | Atalafoline is inactive under the same conditions where comparators are active (exact IC50 values not reported for Atalafoline due to inactivity). |
| Conditions | MTT assay against human hepatoma SMMC-7721 and chronic myelogenous leukemia K562 cell lines [1]. |
Why This Matters
This verifiable lack of cytotoxicity is a critical procurement criterion for experiments requiring a structurally related but biologically inert control or for studies where cytotoxicity would interfere with the primary endpoint.
- [1] Yang, T., et al. (2012). Cytotoxic Components from the Roots of Atalantia buxifolia (Poir.) Oliv. Journal of Tropical and Subtropical Botany, 20(4), 414-418. View Source
